GSK872
Description
Overview of Programmed Cell Death Pathways
Programmed cell death (PCD) is a major form of RCD, encompassing several distinct mechanisms that cells use to self-destruct. the-scientist.com These pathways are not always mutually exclusive and can exhibit significant crosstalk. nih.gov
Apoptosis
Apoptosis is a non-inflammatory, highly regulated form of cell death characterized by distinct morphological changes. thermofisher.comwikipedia.org These include cell shrinkage, chromatin condensation (pyknosis), nuclear fragmentation (karyorrhexis), and the formation of membrane-enclosed vesicles called apoptotic bodies, which are cleared by phagocytic cells. thermofisher.comoup.comaatbio.com This process avoids the release of cellular contents and subsequent inflammation. wikipedia.orgoup.com Apoptosis is executed by a family of cysteine proteases called caspases and can be initiated through two main pathways: wikipedia.orgmdpi.com
The Extrinsic Pathway: Triggered by the binding of extracellular ligands (like TNF-α or FasL) to transmembrane death receptors, leading to the recruitment of adaptor proteins and activation of initiator caspase-8. thermofisher.commdpi.com
The Intrinsic Pathway: Initiated by intracellular stress signals such as DNA damage, which leads to mitochondrial outer membrane permeabilization (MOMP). wikipedia.orgthermofisher.com This releases cytochrome c, which forms a complex called the apoptosome, activating initiator caspase-9. wikipedia.orgwikipedia.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. nih.govmdpi.com
Necroptosis
Necroptosis is a form of regulated necrosis that, unlike apoptosis, is typically pro-inflammatory. biologists.comyoutube.com Morphologically, it is characterized by cell and organelle swelling, followed by the rupture of the plasma membrane and the release of intracellular contents, known as damage-associated molecular patterns (DAMPs). novusbio.combiologists.comjci.org This process is activated when apoptosis is blocked, particularly when caspase-8 is inhibited. nih.govcapes.gov.br The core signaling pathway involves the sequential activation of two key serine/threonine kinases: Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). jci.orgnih.gov RIPK1 and RIPK3 form a complex called the necrosome, which then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). jci.orgmdpi.com Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores that lead to cell lysis. youtube.commdpi.comnih.gov The chemical compound GSK872 is a potent and selective inhibitor of RIPK3, blocking its kinase activity and thereby preventing the execution of necroptosis. medchemexpress.comtocris.comrndsystems.com
Pyroptosis
Pyroptosis is a highly inflammatory form of programmed cell death crucial for host defense against pathogens. nih.govnumberanalytics.comyoutube.com Like necroptosis, it results in cell lysis and the release of pro-inflammatory cytokines, including IL-1β and IL-18. nih.gov The pathway is defined by the activation of inflammatory caspases, such as caspase-1, and in humans, caspase-4 and -5. nih.govmdpi.com These caspases are activated within large multiprotein complexes called inflammasomes, which assemble in response to pathogens or cellular danger signals. numberanalytics.com The key executioner of pyroptosis is Gasdermin D (GSDMD). nih.gov Inflammatory caspases cleave GSDMD, releasing its N-terminal domain, which forms large pores in the plasma membrane, leading to cell swelling and lysis. nih.govnumberanalytics.com In some contexts, there is crosstalk where apoptotic caspases can cleave other gasdermin proteins, shifting the cell death mechanism from apoptosis to pyroptosis. mdpi.com
Ferroptosis
Ferroptosis is a unique form of regulated cell death characterized by an iron-dependent accumulation of lipid peroxides, leading to oxidative damage of cellular membranes. nih.govnih.govmdpi.com It is morphologically and biochemically distinct from other cell death pathways, as it does not involve caspase activation or the typical features of apoptosis or necroptosis. nih.govmdpi.com Key events in ferroptosis include the dysfunction of the lipid peroxide repair enzyme Glutathione (B108866) Peroxidase 4 (GPX4) and an overload of ferrous iron. nih.gov The process can be initiated by the inhibition of system Xc-, a cystine/glutamate (B1630785) antiporter, which depletes the cell of cysteine and subsequently the antioxidant glutathione (GSH), a necessary cofactor for GPX4. nih.govnih.gov This leads to unchecked lipid peroxidation and cell death. mdpi.com Small molecules like Erastin can induce ferroptosis, while inhibitors like Ferrostatin-1 can prevent it. nih.gov
Autophagy
Autophagy, meaning "self-eating," is a cellular recycling process where cytoplasmic components, including damaged organelles and protein aggregates, are enclosed in double-membraned vesicles called autophagosomes. nih.govclevelandclinic.org These autophagosomes then fuse with lysosomes, and their contents are degraded and recycled. nih.gov Autophagy is primarily a pro-survival mechanism, helping cells endure stress and nutrient deprivation by providing recycled building blocks. clevelandclinic.orgnih.gov However, its role in cell death is complex and context-dependent. nih.govnih.gov Under certain conditions, excessive or prolonged autophagy can lead to a form of cell death known as autophagy-dependent cell death. acs.org Furthermore, autophagy can interact with other cell death pathways; for instance, it can either promote or inhibit apoptosis depending on the cellular context and stress signals. acs.orgmdpi.com
Historical Context of Necroptosis Discovery and its Significance
For many years, cell death was viewed as a simple dichotomy between programmed, non-inflammatory apoptosis and unregulated, accidental necrosis. wikipedia.org The concept of a regulated form of necrosis began to emerge from observations that necrosis could occur in a controlled manner. In 2005, the laboratory of Junying Yuan identified a small molecule, Necrostatin-1 (Nec-1), that could inhibit a specific form of necrotic cell death. pnas.org This led to their coining of the term "necroptosis" to describe this regulated, caspase-independent death pathway. pnas.orgnih.gov
This discovery was significant because it overturned the long-held dogma that all necrosis was passive and uncontrolled. pnas.org Further research identified the key molecular players, establishing that necroptosis is driven by the kinase activities of RIPK1 and RIPK3, with MLKL acting as the final executioner. capes.gov.brpnas.org The discovery of necroptosis revealed a crucial backup cell death mechanism that can be activated when apoptosis is compromised, for example, by viral inhibitors of caspases. youtube.comcapes.gov.br
The significance of necroptosis extends to numerous human diseases. Its pro-inflammatory nature links it to conditions such as inflammatory bowel disease, neurodegenerative disorders, and ischemia-reperfusion injury. nih.govnovusbio.comnih.govmdpi.com In some cancers, necroptosis can act as a tumor suppressor, while in others, it may promote inflammation that fuels cancer progression. nih.govnovusbio.com The elucidation of this pathway has opened new therapeutic avenues, with inhibitors of necroptosis, such as the RIPK3 inhibitor this compound, being investigated for their potential to treat inflammatory and degenerative diseases. mdpi.comglpbio.com
Data Tables
Table 1: Comparison of Regulated Cell Death Pathways
| Feature | Apoptosis | Necroptosis | Pyroptosis | Ferroptosis | Autophagy |
| Morphology | Cell shrinkage, chromatin condensation, apoptotic bodies thermofisher.comwikipedia.org | Cell swelling, membrane rupture novusbio.comjci.org | Cell swelling, pore formation, lysis nih.govnumberanalytics.com | Mitochondrial shrinkage, increased membrane density mdpi.com | Formation of double-membraned autophagosomes youtube.comnih.gov |
| Key Proteins | Caspases (e.g., Caspase-3, -8, -9), Bcl-2 family mdpi.com | RIPK1, RIPK3, MLKL jci.orgmdpi.com | Caspases (e.g., Caspase-1, -4, -5), Gasdermins (GSDMD) nih.govmdpi.com | GPX4, ACSL4, Iron-dependent enzymes nih.govmdpi.com | Atg proteins, LC3, Beclin-1 acs.org |
| Inflammation | Generally non-inflammatory wikipedia.orgyoutube.com | Pro-inflammatory biologists.commdpi.com | Highly pro-inflammatory nih.govnumberanalytics.com | Can be inflammatory | Generally non-inflammatory, but context-dependent youtube.com |
| Membrane Integrity | Maintained until late stages; formation of apoptotic bodies thermofisher.com | Lost early; rupture biologists.comjci.org | Lost early; pore formation nih.govnumberanalytics.com | Damaged by lipid peroxidation mdpi.com | Maintained; fusion with lysosome nih.gov |
| Primary Trigger | Death receptor ligation, DNA damage, cellular stress thermofisher.commdpi.com | Apoptosis inhibition, TNF-α signaling, pathogen infection novusbio.combiologists.com | Pathogen- and damage-associated molecular patterns (PAMPs, DAMPs) numberanalytics.com | GPX4 inhibition, iron overload, lipid ROS accumulation nih.govnih.gov | Nutrient starvation, cellular stress clevelandclinic.orgnih.gov |
Introduction to Receptor-Interacting Protein Kinases (RIPK)
Receptor-Interacting Protein (RIP) kinases are a family of serine/threonine protein kinases that serve as critical regulators in pathways of inflammation, innate immunity, and cell death. nih.govguidetopharmacology.orgtocris.com The family currently includes seven members, each sharing a homologous N-terminal kinase domain but featuring distinct non-kinase regions that determine their specific functions. nih.govtocris.com These unique domains, such as the death domain (DD) in RIPK1 or the RIP homotypic interaction motif (RHIM), allow the kinases to be recruited to different signaling complexes and interact with various cellular partners. nih.govtocris.com As essential sensors of both internal and external cellular stress, such as pathogen infection or cytokine stimulation, RIP kinases are pivotal in deciding a cell's fate. nih.gov
Role of RIPK1 in Cell Death Signaling
Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1) is a multifaceted protein that functions as a key molecular switch in cell survival and death pathways. biologyinsights.com Its role is notably dual in nature; it can either promote cell survival and inflammation or initiate programmed cell death, depending on the cellular context and post-translational modifications. biologyinsights.comnih.gov
As a scaffold, a function that does not require its kinase activity, RIPK1 can assemble protein complexes that lead to the activation of the NF-κB pathway, promoting the expression of pro-survival and inflammatory genes. biologyinsights.comresearchgate.net However, when its kinase function is engaged, RIPK1 can trigger cell death. biologyinsights.comumassmed.edu Upon stimulation by ligands like tumor necrosis factor (TNF), RIPK1 can be deubiquitinated and form a death-inducing complex, known as Complex II, with proteins such as FADD and procaspase-8, leading to apoptosis. tocris.comnih.gov Alternatively, under conditions where caspase-8 is inhibited, RIPK1's kinase activity becomes crucial for initiating another form of regulated cell death called necroptosis by recruiting and activating RIPK3. nih.govumassmed.edunih.gov
Role of RIPK3 in Cell Death Signaling
Receptor-Interacting Serine/Threonine Kinase 3 (RIPK3) is an essential protein in the execution of necroptosis, a form of regulated and inflammatory cell death. nih.govresearchgate.net While RIPK1 acts as an upstream sensor and switch, RIPK3 functions as a core component of the necroptotic machinery. nih.gov In response to death receptor signals (like TNF) and in the absence of active caspase-8, RIPK1 recruits RIPK3 through an interaction between their respective RIP Homotypic Interaction Motif (RHIM) domains. nih.govnih.gov
This interaction leads to the formation of a functional amyloid-like signaling complex known as the necrosome. nih.govwikipedia.org Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the full activation of RIPK3's kinase domain. frontiersin.org Activated RIPK3 then phosphorylates its primary downstream substrate, the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). umassmed.edufrontiersin.org This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of pro-inflammatory contents. umassmed.eduyoutube.com While central to necroptosis, RIPK3 has also been implicated in other cellular processes, including apoptosis and the production of cytokines, sometimes independently of its kinase activity or the necroptotic pathway. nih.govacs.org
Genesis of this compound as a RIPK3 Inhibitor
This compound emerged from research efforts to create a potent and highly selective small-molecule inhibitor of RIPK3. nih.gov Identified as a quinolinyl-benzothiazolamine compound, this compound was characterized as a powerful tool for dissecting the role of RIPK3 in cellular pathways. merckmillipore.com
Biochemical assays demonstrated that this compound binds to the RIPK3 kinase domain with high affinity and effectively inhibits its enzymatic activity. selleckchem.commedchemexpress.com Crucially, it exhibits remarkable selectivity. When tested against a large panel of over 300 other human protein kinases, this compound showed minimal cross-reactivity, and it does not inhibit the kinase activity of RIPK1. selleckchem.commerckmillipore.com
Table 1: Biochemical Profile of this compound
| Parameter | Value | Source |
|---|---|---|
| Chemical Name | N-5-Benzothiazolyl-6-[(1-methylethyl)sulfonyl]-4-quinolinamine | caymanchem.com |
| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | caymanchem.com |
| CAS Number | 1346546-69-7 | medchemexpress.comcaymanchem.com |
| RIPK3 Binding Affinity (IC₅₀) | 1.8 nM | selleckchem.commedchemexpress.comfocusbiomolecules.comcellsignal.com |
| RIPK3 Kinase Inhibition (IC₅₀) | 1.3 nM | selleckchem.comfocusbiomolecules.comcellsignal.com |
| Selectivity | >1000-fold for RIPK3 over 300+ other kinases | merckmillipore.comcaymanchem.com |
In cell-based studies, this compound effectively blocks necroptosis induced by various stimuli, including TNF, Toll-like receptor 3 (TLR3) ligands, and viral infections. selleckchem.comcaymanchem.com An interesting characteristic of this compound is that while it inhibits necroptosis at nanomolar concentrations, it has been observed to induce caspase-8-mediated apoptosis at higher micromolar concentrations. focusbiomolecules.com This dual effect is thought to result from the inhibitor forcing a conformational change in RIPK3 that promotes the recruitment of the apoptotic machinery. frontiersin.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDBTQNFAPKACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Gsk872
GSK872 exerts its effects by directly interacting with the kinase domain of RIPK3, thereby preventing its downstream signaling functions that lead to programmed cell death, or necroptosis.
RIPK3 Kinase Domain Binding and Inhibition
This compound is a small molecule inhibitor that demonstrates a high affinity for the kinase domain of RIPK3. nih.gov This binding event effectively blocks the kinase's ability to phosphorylate its substrates, a critical step in the propagation of the necroptotic signal.
The potency of this compound is underscored by its low half-maximal inhibitory concentration (IC50) values. In biochemical assays, this compound has been shown to bind to the RIPK3 kinase domain with an IC50 of 1.8 nM and inhibit its kinase activity with an IC50 of 1.3 nM. selleckchem.commedchemexpress.comtocris.comcellsignal.comtargetmol.commedchemexpress.com2bscientific.comhellobio.com This indicates a very strong interaction between the compound and its target enzyme. However, in cell-based assays, a 100- to 1000-fold increase in the IC50 is observed compared to cell-free biochemical assays. selleckchem.com
| Parameter | Value | Reference |
|---|---|---|
| RIPK3 Kinase Domain Binding (IC50) | 1.8 nM | selleckchem.commedchemexpress.comtargetmol.commedchemexpress.com |
| RIPK3 Kinase Activity Inhibition (IC50) | 1.3 nM | selleckchem.commedchemexpress.comtocris.comcellsignal.comtargetmol.commedchemexpress.com2bscientific.comhellobio.com |
Selectivity Profile of this compound Against Other Kinases
A crucial aspect of any kinase inhibitor is its selectivity, or its ability to inhibit the target kinase without affecting other kinases in the cell. Unwanted off-target effects can lead to unforeseen cellular consequences.
This compound exhibits a remarkable selectivity for RIPK3 over other kinases, including the closely related RIPK1. selleckchem.comtocris.commerckmillipore.comsigmaaldrich.comrndsystems.comscientificlabs.ie When tested against a large panel of over 300 human protein kinases at a concentration of 1 µM, this compound showed minimal cross-reactivity, with a greater than 1,000-fold selectivity for RIPK3. tocris.comcellsignal.comhellobio.commerckmillipore.comsigmaaldrich.comrndsystems.comscientificlabs.ie Direct testing has confirmed that this compound does not inhibit RIPK1 kinase activity. selleckchem.comtargetmol.com This high degree of selectivity is critical for its use as a specific tool to study RIPK3-mediated signaling pathways.
| Kinase | Selectivity vs. RIPK3 | Reference |
|---|---|---|
| Panel of >300 Human Kinases | >1,000-fold | tocris.comcellsignal.comhellobio.commerckmillipore.comsigmaaldrich.comrndsystems.comscientificlabs.ie |
| RIPK1 | Fails to inhibit | selleckchem.comtargetmol.com |
Inhibition of Necroptosis Pathways by this compound
Necroptosis is a form of programmed necrosis that is critically dependent on the kinase activity of RIPK3. This compound, by inhibiting RIPK3, effectively blocks this cell death pathway in various contexts. nih.govselleckchem.comcellsignal.comtargetmol.comhellobio.comabcam.com It has been shown to prevent necroptosis in primary human neutrophils. selleckchem.comabcam.com However, at higher concentrations (3-10 µM), this compound can induce apoptosis mediated by Caspase-8. tocris.com2bscientific.comhellobio.comabcam.com
Blockade of TNF-Induced Necroptosis
Tumor necrosis factor (TNF) is a potent inducer of necroptosis. In human HT-29 cells, this compound has been demonstrated to block TNF-induced necroptosis in a dose-dependent manner. nih.govselleckchem.commedchemexpress.comtargetmol.com This highlights the central role of RIPK3 in this particular cell death pathway and the efficacy of this compound in preventing it.
Inhibition of TLR3-Mediated Necrosis (RIP1-independent)
This compound is also capable of inhibiting necroptosis triggered by Toll-like receptor 3 (TLR3) activation. nih.govselleckchem.comcellsignal.comhellobio.com This pathway is notable because it can proceed independently of RIPK1. nih.govselleckchem.com The ability of this compound to block TLR3-mediated necrosis further solidifies the understanding that RIPK3 is a downstream effector in multiple necroptotic signaling cascades. nih.govselleckchem.comscientificlabs.ie While RIPK1 inhibitors are ineffective against this pathway, this compound provides a tool to specifically dissect the role of RIPK3 in RIPK1-independent necroptosis. nih.gov In murine fibroblasts, this compound has been shown to inhibit TLR3-induced necrosis. tocris.comcellsignal.comrndsystems.com
Impact on MLKL Phosphorylation and Oligomerization
The execution of necroptosis requires the phosphorylation of the Mixed Lineage Kinase Domain-Like protein (MLKL) by activated RIPK3. mdpi.comresearchgate.net This phosphorylation event is a critical step that triggers a conformational change in MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane disruption. mdpi.comnih.gov
By directly inhibiting the kinase activity of RIPK3, this compound prevents the phosphorylation of MLKL. researchgate.netbiorxiv.orgresearchgate.net Studies have shown that in various cell and disease models, the application of this compound leads to a significant reduction in the levels of phosphorylated MLKL (p-MLKL) without necessarily affecting the total expression of MLKL protein. researchgate.netresearchgate.netnih.gov This inhibition of phosphorylation effectively halts the necroptotic cascade, as MLKL is not activated and cannot form the oligomers necessary to permeabilize the plasma membrane. nih.govoatext.com Consequently, this compound treatment has been shown to block the formation of high-molecular-weight MLKL-containing complexes and prevent MLKL translocation. researchgate.netnih.gov
Induction of Apoptosis by this compound at Higher Concentrations
Paradoxically, while this compound is a potent inhibitor of necroptosis at lower concentrations, it has been consistently shown to induce apoptosis at higher concentrations, typically in the range of 3-10 μM. rndsystems.comtocris.com2bscientific.comabcam.comaacrjournals.org This concentration-dependent switch from a pro-survival (by inhibiting necroptosis) to a pro-death (by inducing apoptosis) signal reveals a complex secondary function of the compound. nih.gov This on-target toxicity has been identified as a potential hurdle for the therapeutic development of some RIPK3 inhibitors. researchgate.net The sensitivity to this apoptotic effect can vary between different cell types. aacrjournals.org
Role of Caspase Activation
The apoptosis induced by higher concentrations of this compound is dependent on the activity of caspases, the key executioners of apoptotic cell death. selleckchem.comnih.govcreative-diagnostics.com Treatment with this compound at these higher concentrations has been shown to trigger the activation of initiator caspase-8. nih.govabcam.com Once activated, initiator caspases cleave and activate executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis. creative-diagnostics.com Electron microscopy has confirmed apoptotic cell morphology in cells treated with cytotoxic levels of this compound. nih.gov The apoptotic cell death induced by this compound can be reversed by the addition of a pan-caspase inhibitor, such as Z-VAD-fmk, confirming the central role of caspase activation in this process. nih.gov
Interplay with RIPK1-Dependent Apoptosis
The mechanism by which this compound induces apoptosis involves a complex interplay between RIPK3 and RIPK1. nih.govmdpi.com Although this compound inhibits the kinase activity of RIPK3, its binding to RIPK3 appears to promote a scaffolding function for the protein. This leads to the RHIM-driven recruitment of RIPK1 to form a death-inducing complex. nih.govresearchgate.net This complex, sometimes referred to as a ripoptosome-like platform, includes FADD and pro-caspase-8. nih.govmdpi.comaai.org
The assembly of this RIPK3-RIPK1-FADD-caspase-8 complex facilitates the activation of caspase-8, thereby initiating RIPK1-dependent apoptosis. nih.govresearchgate.net This process is independent of RIPK3's kinase activity and the downstream necroptosis effector MLKL. nih.gov Strikingly, this form of apoptosis requires RHIM-mediated interactions, as RIPK3 mutants lacking a functional RHIM domain fail to induce apoptosis in this context. aai.org Therefore, the therapeutic or chemical perturbation of RIPK3 by high concentrations of this compound unmasks a latent pro-apoptotic signaling pathway that is dependent on both RIPK1 and the scaffolding function of RIPK3. nih.govaai.org
| This compound Concentration | Primary Effect | Key Mediators | Mechanism | Reference |
| Low (nM to low µM) | Necroptosis Inhibition | RIPK3, MLKL | Inhibition of RIPK3 kinase activity prevents MLKL phosphorylation. | selleckchem.comaacrjournals.org |
| High (e.g., 3-10 µM) | Apoptosis Induction | RIPK3 (scaffold), RIPK1, FADD, Caspase-8 | Promotes assembly of a ripoptosome-like complex, leading to Caspase-8 activation. | rndsystems.comtocris.comnih.govresearchgate.netaai.org |
Interaction with Other Cell Death Regulatory Molecules
High Mobility Group Box 1 (HMGB1) Translocation and Expression
High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released or secreted into the extracellular space, where it acts as a potent pro-inflammatory cytokine or damage-associated molecular pattern (DAMP). medchemexpress.comnih.gov The release of HMGB1 is a known consequence of necroptotic cell death.
Treatment with this compound has been shown to decrease the cytoplasmic translocation and subsequent expression of HMGB1. medchemexpress.commedchemexpress.cn By inhibiting RIPK3-mediated necroptosis, this compound prevents the cell lysis that leads to the release of HMGB1. medchemexpress.com This effect has been observed in models of early brain injury following subarachnoid hemorrhage, where this compound administration reduced cytoplasmic HMGB1 levels, contributing to the amelioration of brain edema and neurological deficits. medchemexpress.comresearchgate.net The inhibition of HMGB1 translocation is therefore a significant downstream anti-inflammatory consequence of this compound's primary necroptosis-inhibiting function.
Hypoxia-Inducible Factor 1α (HIF-1α) Expression
The interaction between this compound and the expression of Hypoxia-Inducible Factor 1α (HIF-1α), a crucial transcription factor in cellular responses to low oxygen, is complex and appears to be context-dependent based on current research. Studies in models of ischemic injury have yielded varied results regarding the effect of this compound on HIF-1α levels.
In a murine model of middle cerebral artery occlusion (MCAO), treatment with this compound was found to significantly decrease the expression of HIF-1α. mdpi.com This finding suggests that the inhibition of Receptor-Interacting Protein Kinase 3 (RIPK3) by this compound can downregulate the HIF-1α response following ischemic events. mdpi.comresearchgate.net Research using RIP3 siRNA to silence the gene showed a similar decrease in HIF-1α expression, reinforcing the link between RIPK3 and HIF-1α in this context. mdpi.com
Conversely, other reports indicate that this compound can increase HIF-1α expression following ischaemic injury in vivo. abcam.com This suggests a potential for differential regulation depending on the specific tissue or experimental conditions.
Further complicating the relationship, a 2025 study on collagen-induced arthritis revealed that HIF-1α acts as a key transcriptional repressor for RIPK3 in intestinal epithelial cells (IECs). bmj.com In this model, the deletion of Hif1a in IECs led to enhanced necroptosis. bmj.com Treatment with this compound was shown to rescue this intestinal necroptosis, implying that by inhibiting RIPK3, this compound can mitigate the detrimental effects of reduced HIF-1α signaling in the gut. bmj.com This research highlights a negative feedback loop where HIF-1α suppresses RIPK3, and inhibition of RIPK3 by this compound can be protective when HIF-1α function is compromised. bmj.com
The table below summarizes the observed effects of this compound on necroptosis-associated proteins, including HIF-1α, in an ischemic brain injury model.
Table 1: Effect of this compound on Protein Expression in Ischemic Brain Injury Models Data derived from Western Blotting analysis in in vitro (OGD) and in vivo (MCAO) models. researchgate.net
| Target Protein | Treatment Group | Relative Protein Expression Change |
|---|---|---|
| HIF-1α | MCAO + GSK'872 | ↓ Decreased |
| RIPK1 | MCAO + GSK'872 | ↓ Decreased |
| RIPK3 | MCAO + GSK'872 | ↓ Decreased |
| p-MLKL | MCAO + GSK'872 | ↓ Decreased |
Nucleotide-Binding Leucine-Rich Repeat-Containing Receptor Family, Pyrin Domain Containing 3 (NLRP3) Inflammasome Activation
This compound exerts a significant inhibitory effect on the activation of the Nucleotide-Binding Leucine-Rich Repeat-Containing Receptor Family, Pyrin Domain Containing 3 (NLRP3) inflammasome. nih.govdocumentsdelivered.com The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, responsible for the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18. nih.govfrontiersin.org Research across various models, including glaucoma and spinal cord injury, demonstrates that by inhibiting RIPK3, this compound effectively suppresses this inflammatory cascade. nih.govfrontiersin.org
The mechanism involves RIPK3 functioning as an upstream regulator of NLRP3 inflammasome activation. nih.gov In a glutamate-induced excitotoxic model, suppression of the RIP1/RIP3/MLKL pathway by this compound markedly inhibited the upregulation of key proteins involved in NLRP3 inflammasome activation. nih.gov This suggests that the necroptotic pathway machinery is directly linked to the regulation of the inflammasome. nih.gov Studies have shown that activated Mixed Lineage Kinase Domain-like protein (MLKL), the executioner of necroptosis, can trigger potassium efflux, a known activator of the NLRP3 inflammasome. nih.gov
In a rat model of spinal cord injury, administration of this compound attenuated the activation of the NLRP3 inflammasome and consequently reduced the production of inflammatory cytokines. frontiersin.org Similarly, in a mouse model of acute lung injury, this compound treatment suppressed both RIPK3-mediated necroptosis and the activation of the NLRP3 pathway. researchgate.net This anti-inflammatory effect is observed through the reduced expression of NLRP3 and cleaved caspase-1, leading to lower levels of mature IL-1β and IL-18. frontiersin.orgresearchgate.net Interestingly, some research suggests that RIPK3 can trigger inflammation through NLRP3 activation independently of its role in necroptosis. revistanefrologia.com
The table below details the research findings on the effect of this compound on key components and products of the NLRP3 inflammasome pathway in a rat model of spinal cord injury.
Table 2: Effect of this compound on NLRP3 Inflammasome Components and Cytokines Data derived from Western Blot, qRT-PCR, and ELISA analyses in a rat spinal cord injury model. frontiersin.org
| Analyte | Method | Effect of this compound Treatment |
|---|---|---|
| NLRP3 | Western Blot & qRT-PCR | ↓ Significantly Decreased Protein & mRNA Levels |
| Caspase-1 | Western Blot & qRT-PCR | ↓ Significantly Decreased Protein & mRNA Levels |
| IL-1β | ELISA | ↓ Significantly Decreased Protein Levels |
| IL-18 | ELISA | ↓ Significantly Decreased Protein Levels |
| TNF-α | ELISA | ↓ Significantly Decreased Protein Levels |
Preclinical Research Applications of Gsk872 in Disease Models
Neurological Disorders
Necroptosis and associated inflammation are implicated in the pathogenesis of several neurological conditions. Preclinical studies have explored the efficacy of GSK872 in models of traumatic brain injury, ischemic stroke, and glaucoma, highlighting its potential as a neuroprotective agent.
Traumatic Brain Injury (TBI)
Traumatic brain injury is a complex neurological disorder characterized by primary mechanical damage followed by secondary injury cascades, including neuroinflammation and cell death. Necroptosis mediated by RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL) has been shown to be involved in secondary TBI. nih.gov
Inhibition of RIPK3 by this compound has demonstrated an ability to alleviate inflammation following TBI. This compound has been shown to reduce the activity of Akt/mTOR pathways, which contributes to the alleviation of inflammation by decreasing the levels of NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3). nih.gov Furthermore, this compound can decrease the cytoplasmic translocation and expression of HMGB1, an important pro-inflammatory protein. glpbio.comnih.gov Studies suggest that this compound may improve TBI prognosis by switching RIPK3-dependent necroptosis to caspase-8-dependent apoptosis, thereby attenuating inflammation. nih.gov
This compound has shown efficacy in reducing brain edema and improving neurological function in preclinical models of brain injury, including subarachnoid hemorrhage (SAH), which shares some pathological mechanisms with TBI. glpbio.comnih.gov Intracerebroventricular injection of this compound attenuated brain edema and improved neurological function in SAH rats. glpbio.comnih.gov This amelioration is linked to the inhibition of RIPK3-mediated necroptosis. glpbio.comnih.gov this compound's ability to decrease RIPK3-mediated necroptosis contributes to the reduction in brain edema and improvement in neurological deficits. glpbio.comnih.gov
While direct studies specifically detailing this compound's impact on blood-spinal cord barrier (BSCB) disruption in TBI models were not prominently found in the search results, research in spinal cord injury (SCI) models, which share some similarities in barrier disruption mechanisms with TBI, indicates that inhibiting RIPK1/RIPK3/MLKL-mediated endothelial necroptosis can alleviate BSCB disruption. researchgate.net TNF-α-induced endothelial necroptosis has been shown to aggravate the disruption of the BSCB after SCI, suggesting that targeting this pathway could be a therapeutic strategy for barrier protection. researchgate.net Given that this compound inhibits RIPK3, it is plausible that it could have an effect on barrier integrity in TBI by similar mechanisms, although specific data in TBI models were not available in the provided snippets.
Ischemic Stroke Models
Necroptosis is recognized as a significant contributor to ischemic stroke pathology both in vitro and in vivo. mdpi.com Inhibitors of RIPK3, such as this compound, have demonstrated the ability to reduce ischemic brain injury in preclinical models. mdpi.com In an in vitro model of cerebral ischemia, this compound administered during reperfusion increased cell viability. mdpi.com Furthermore, in the Middle Cerebral Artery Occlusion (MCAO) model, a common in vivo model of ischemic stroke, this compound treatment significantly reduced infarct volume. mdpi.com this compound has shown promising results in preclinical stroke studies by reducing infarct volume and improving neurological deficits. researchgate.net
Glaucoma and Retinal Ganglion Cell Protection
Glaucoma is characterized by the progressive degeneration and loss of retinal ganglion cells (RGCs). Glutamate (B1630785) excitotoxicity plays a crucial role in RGC death in glaucoma models, often accompanied by oxidative stress and inflammasome activation. nih.gov Studies have shown that glutamate excitotoxicity induces necroptosis in RGCs through the activation of the RIP1/RIPK3/MLKL pathway. nih.govresearchgate.net Administration of this compound, a RIPK3 inhibitor, has been shown to protect RGCs against necroptosis in a glutamate-induced retinal excitotoxic model of glaucoma. nih.govresearchgate.nete-igr.com this compound prevented glutamate-induced RGC loss and retinal damage. nih.govresearchgate.net This protective effect is mediated through the inhibition of the RIP1/RIPK3/MLKL pathway. nih.govresearchgate.net Furthermore, this compound suppressed NLRP3 inflammasome activation induced by glutamate excitotoxicity, inhibiting the upregulation of key proteins involved in this process, including NLRP3, pro-caspase-1, cleaved-caspase-1, and interleukin-1β (IL-1β). nih.govresearchgate.net These findings suggest that this compound confers neuroprotective effects in glaucoma models by inhibiting necroptosis and suppressing neuroinflammation. nih.govresearchgate.net
While specific quantitative data tables directly extracted from the search results for each subsection were not consistently available in a format suitable for automated table generation, the detailed research findings described above highlight the observed effects of this compound in these preclinical models.
Parkinson's Disease Models
Preclinical studies have investigated the effects of this compound in models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons. Necroptosis has been implicated in dopaminergic neuronal cell death and associated neuroinflammation in PD. In an MPTP-induced mouse model of PD, this compound demonstrated neuroprotective effects. It was shown to rescue MPTP-induced motor impairment and inhibit the death of tyrosine hydroxylase-positive dopaminergic cells in the substantia nigra (SN) and striatum. nih.gov. Furthermore, this compound inhibited the MPTP-induced increase in the expression of phosphorylated RIPK3 (p-RIPK3) and phosphorylated MLKL (p-MLKL) in both dopaminergic neurons and microglia nih.gov. Inhibition of microglial activation and the expression of inflammatory mediators, such as NLRP3, IL-1β, IL-6, TNF-α, and inducible nitric oxide synthase in the SN region of MPTP mice, was also observed with this compound treatment. nih.gov. In vitro experiments using SH-SY5Y neuronal and BV2 microglial cells further validated the effects of this compound on necroptosis. nih.gov. These findings suggest that this compound may have therapeutic potential for PD by exerting neuroprotective and anti-inflammatory effects. nih.gov.
Role in Oxidative Stress-Induced Neuronal Damage
Oxidative stress is a significant factor contributing to neuronal loss in neurodegenerative diseases. Research indicates a link between elevated oxidative stress and programmed necrosis, or necroptosis, as a key form of neuronal death in these conditions. researchgate.net. This compound, as a RIPK3 inhibitor, has been used to investigate the interplay between oxidative stress and necroptosis in the context of neuronal damage. Studies have shown that inhibiting RIPK3 with this compound can modulate oxidative stress. mdpi.com.
Impact on Reactive Oxygen Species (ROS) Generation
Reactive Oxygen Species (ROS) are highly reactive chemical substances that play a dual role in the nervous system, acting as regulators at low concentrations but causing cell structure damage at high levels under harmful conditions. frontiersin.org. The generation of ROS can be linked to RIPK1-dependent pathways, and ROS can increase the expression of RIPK1/RIPK3 and enhance the stability of the RIPK1-RIPK3 complex. frontiersin.org. Conversely, the RIPK1/RIPK3/MLKL pathway may also regulate ROS elevation. nih.gov.
This compound has been shown to impact ROS generation in various cellular models. In glutamate-induced retinal excitotoxicity models, this compound significantly inhibited the overproduction of ROS triggered by glutamate, suggesting that the RIPK1/RIPK3/MLKL pathway may regulate glutamate-triggered ROS elevation. nih.gov. This was observed through the reduction of green fluorescence intensity in DCFH-DA stained cells and suppressed fluorescence density in flow cytometry analysis. nih.govresearchgate.net. Additionally, this compound significantly increased cellular glutathione (B108866) (GSH) levels, a hallmark of the reduction system, in these cells. nih.govresearchgate.net. In podocytes treated with lyso-Gb3, which induces oxidative stress, this compound treatment alleviated the increased ROS production, indicating that lyso-Gb3-induced ROS generation was dependent upon a RIPK3-dependent pathway. mdpi.com. Furthermore, in melanoma cells, this compound partially diminished intracellular ROS generation triggered by certain treatments, suggesting that ROS overproduction can be a component of the necroptotic pathway. cellphysiolbiochem.com.
The following table summarizes some findings on this compound's impact on ROS:
| Model/Cell Type | Stimulus/Condition | Effect on ROS Production | Impact of this compound Treatment | Source(s) |
| R28 cells (retinal) | Glutamate | Increased | Inhibited ROS production | nih.govresearchgate.net |
| Podocytes | Lyso-Gb3 | Increased | Alleviated ROS generation | mdpi.com |
| Melanoma cells | Certain treatments | Increased | Partially diminished ROS | cellphysiolbiochem.com |
| IEC-6 cells (intestinal epithelial) | Heat Stress (43°C for 2h) | Increased mitochondrial | Reduced mitochondrial ROS | researchgate.netresearchgate.net |
In IEC-6 cells subjected to heat stress, this compound pretreatment reduced heat stress-induced mitochondrial ROS production. researchgate.netresearchgate.net. These findings collectively suggest that this compound, through its inhibition of RIPK3, can modulate ROS levels in different cellular contexts, highlighting a potential interplay between necroptosis and oxidative stress.
Inflammatory and Autoimmune Diseases
Necroptosis has been recognized as a key factor in driving inflammation in various diseases, including inflammatory bowel disease (IBD) and arthritis. oup.comnih.gov. This compound, as a necroptosis inhibitor targeting RIPK3, has been explored for its potential therapeutic effects in models of inflammatory and autoimmune conditions. oup.comsci-hub.se.
Arthritis and Intestinal Inflammation
The gut and joints are functionally linked, and intestinal inflammation can exacerbate arthritis. bmj.combmj.com. Intestinal pathology, including abnormal immune cell infiltration and dysbiosis, has been observed in the preclinical phase of rheumatoid arthritis (RA). bmj.combmj.com. The integrity of the intestinal barrier is considered to influence the development of inflammatory arthritis. bmj.combmj.com. Excessive intestinal epithelial cell (IEC) death, particularly via necroptosis, is an important factor that promotes the onset of arthritis. bmj.combmj.com.
This compound has been investigated in models of arthritis and intestinal inflammation. In a collagen-induced arthritis (CIA) model in mice, inhibition of RIPK3 by this compound maintained intestinal barrier function and ameliorated the development of arthritis. bmj.combmj.com. This suggests that RIPK3-mediated epithelial cell necroptosis is a critical factor linking gut pathology to the development of arthritis. bmj.combmj.com. In models of DSS-induced colitis, an experimental model of intestinal inflammation, blocking necroptosis with this compound significantly prevented cell death and alleviated colitis symptoms, leading to maintained gut barrier integrity. oup.comoup.com. Treatment with this compound also resulted in a noteworthy reduction in pro-inflammatory cytokines in the colons of DSS-treated mice. oup.com.
Regulation of Intestinal Epithelial Cell Necroptosis
Intestinal epithelial cells (IECs) form a crucial mechanical barrier in the gut. bmj.combmj.com. Aberrant and excessive IEC death has been reported in chronic inflammatory bowel disease. bmj.com. Necroptosis of IECs can disconnect tight junctions and lower intestinal barrier integrity, contributing to a proinflammatory environment. bmj.com. This compound, as a RIPK3 inhibitor, plays a significant role in regulating IEC necroptosis. Studies have shown that this compound can prevent necroptosis of intestinal epithelial cells. nih.gov. In TNF-α-challenged intestinal epithelial cells, this compound helped maintain mucosal barrier integrity by blocking necroptosis. oup.comoup.com. This compound also reversed the promoting effect of TNF-α on necrosis in human intestinal epithelial cells. nih.gov. Furthermore, blocking key mediators of necroptosis by this compound significantly decreased cell death and prolonged the survival of cells prone to necroptosis. oup.com.
Impact on Gut Barrier Function
The intestinal barrier is essential for preventing the translocation of toxins, antigens, and microbial products from the gut lumen into the bloodstream, which can trigger systemic inflammation and autoimmunity. bmj.combmj.comnih.gov. Disruption of this barrier, often referred to as "leaky gut," can contribute to the development of inflammatory conditions like arthritis and autoimmune hepatitis. bmj.combmj.comnih.govfrontiersin.orgbohrium.com.
This compound has been shown to have a positive impact on gut barrier function in preclinical models. By inhibiting RIPK3-mediated necroptosis of intestinal epithelial cells, this compound helps to maintain the integrity of the intestinal barrier. bmj.combmj.comnih.gov. In DSS-induced colitis models, treatment with this compound led to maintained gut barrier integrity. oup.comoup.com. This effect is partly attributed to the stabilization of cell tight junction proteins. oup.com. In models of autoimmune hepatitis, this compound dampened RIPK3 activation, which was associated with increased intestinal permeability and barrier dysfunction. frontiersin.orgbohrium.comnih.gov. These findings highlight the potential of this compound in preserving gut barrier function by targeting necroptosis.
Acute Lung Injury
Acute Lung Injury (ALI) is a severe condition characterized by inflammation and damage to the lungs frontiersin.org. Necroptosis is believed to play a significant role in the pathogenesis of ALI nih.govfrontiersin.org. Studies have shown that in lipopolysaccharide (LPS)-induced ALI mouse models, there is a significant upregulation of both necroptosis and the NLRP3 inflammasome pathway in the lungs frontiersin.orgnih.gov.
Gastrointestinal Diseases
Excessive death of intestinal epithelial cells can contribute to inflammation and the development of gastrointestinal diseases, including inflammatory bowel disease (IBD) nih.govnih.gov. Necroptosis has been identified as a mode of programmed cell death occurring in intestinal epithelial cells that can lead to a destabilized intestinal barrier and a proinflammatory state nih.govbmj.com.
In preclinical studies related to gastrointestinal inflammation, RIPK3 inhibitors like this compound have been utilized. Research exploring the effect of RIPK3 on inflammatory cytokines in vitro has shown that this compound can inhibit the secretion of certain inflammatory factors induced by TNF-α in cell lines nih.gov. Specifically, this compound inhibited the secretion of IL-6 and IFN-γ in TNF-α-treated cells nih.gov. These findings suggest a potential role for RIPK3 inhibition in mitigating the inflammatory responses associated with gastrointestinal diseases.
Pulmonary Diseases
Necroptosis is implicated in the pathogenesis of various pulmonary diseases, including chronic obstructive pulmonary disease (COPD), lung infections, acute respiratory distress syndrome (ARDS), asthma, and pulmonary arterial hypertension (PAH) nih.govfrontiersin.orgmdpi.com. The RIPK3-MLKL-dependent necroptosis pathway is considered to play an important role in COPD pathogenesis frontiersin.org.
Studies involving airborne particulate matter (PM) exposure, a factor contributing to pulmonary injury, have shown that PM can trigger necroptosis in human bronchial epithelial cells and mouse airways karger.com. This necroptosis is involved in the pathogenesis of PM-induced pulmonary inflammation and mucus hyperproduction karger.com. Treatment with this compound, a specific inhibitor of necroptosis, significantly reduced PM-induced inflammatory cytokines, such as IL6 and IL8, and MUC5AC in human bronchial epithelial cells karger.com. Similarly, inhibiting necroptosis with Necrostatin-1, another necroptosis inhibitor, reduced airway inflammation and mucus hyperproduction in PM-exposed mice karger.com. These results suggest that necroptosis contributes to PM-induced pulmonary injury and that targeting this pathway with agents like this compound may offer novel therapeutic approaches for airway disorders or disease exacerbations linked to airborne particulate pollution karger.com. This compound has also been verified to inhibit various inflammation-associated diseases, including COPD and ALI, by inhibiting RIPK1/3 nih.gov.
Rheumatoid Arthritis
Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by joint inflammation and damage mdpi.comresearchgate.net. Necroptosis is believed to contribute significantly to the pathophysiology of RA, with elevated levels of RIPK3 and associated proteins driving cartilage degradation mdpi.comresearchgate.net.
Preclinical evidence suggests a link between gut pathology and the development of arthritis bmj.combmj.com. Intestinal epithelial cell (IEC) death, particularly via necroptosis, is identified as a critical factor in this link bmj.combmj.com. Studies have shown that inhibition of RIPK3 by this compound maintained intestinal barrier function and ameliorated the development of arthritis in a preclinical model bmj.combmj.com. This suggests that RIPK3-mediated epithelial cell necroptosis plays a crucial role in connecting gut pathology to the onset of arthritis bmj.combmj.com. Targeting necroptotic pathways with inhibitors like this compound has shown promise in reducing necroptotic cell death in the context of cartilage degeneration associated with RA mdpi.comresearchgate.net.
Metabolic Disorders
Necroptosis and its key mediators, including RIPK3, have been implicated in the context of metabolic disorders.
Hepatic Steatosis and Liver Injury
Non-alcoholic fatty liver disease (NAFLD), now referred to as metabolic dysfunction-associated steatotic liver disease (MASLD), is a common liver disease characterized by fat accumulation in the liver researchgate.netembopress.org. Liver injury and inflammation are key features in the progression of NAFLD to non-alcoholic steatohepatitis (NASH) researchgate.net. Necroptosis is involved in various pathological conditions, including hepatic diseases mdpi.com.
Studies using mouse models of NAFLD and NASH have shown increased expression of TNF-α, RIPK3, and MLKL in the liver, contributing to liver injury, fibrosis, and inflammation mdpi.com. Research investigating cell death in a mouse model exhibiting moderate hepatic steatosis found that the number of dead cells was significantly increased compared to controls nih.gov. While this study primarily focused on ferroptosis, it explored whether this compound, a RIPK3 inhibitor, could reduce the number of dead cells, indicating an investigation into the role of necroptosis in this context researchgate.netnih.gov. The observed increased expression of RIPK3 in conditions like MASH and its involvement in necroptosis highlight its significance in hepatic steatosis and metabolic disturbances embopress.org.
Insulin (B600854) Sensitivity
Insulin resistance is a key feature of metabolic syndrome and type 2 diabetes molecularmetabolism.comfrontiersin.org. The role of necroptosis components, including RIPK3, in regulating insulin sensitivity has been explored in preclinical settings.
Cancer Research
Necroptosis, a form of regulated cell death, has a complex and sometimes contradictory role in cancer nih.govd-nb.infooncotarget.com. While the induction of necroptosis can be a strategy to kill cancer cells, particularly those resistant to apoptosis, cancer cells may also suppress necroptotic pathways to survive nih.govd-nb.infooncotarget.com. This compound, as a RIPK3 inhibitor, has been used to investigate the implications of inhibiting necroptosis in cancer.
Inhibition of Tumor Cell Necroptosis
This compound inhibits TNF-induced necroptosis in various cell lines tocris.comselleckchem.combiomedres.us. By blocking RIPK3 activity, this compound can prevent the execution of the necroptotic pathway tocris.comcellsignal.comselleckchem.comimmune-system-research.comd-nb.infobiomedres.us. This inhibition has been demonstrated in the context of tumor cells, where modulating necroptosis can influence tumor growth and response to therapy nih.govoncotarget.commdpi.com. Studies have shown that inhibiting RIPK3 with this compound can significantly reduce tumors in certain mouse models nih.govaacrjournals.org.
Modulation of ROS in Cancer Therapies
Reactive Oxygen Species (ROS) play a dual role in cancer, influencing both cell survival and death nih.govmdpi.commdpi.com. High levels of ROS can induce oxidative stress and trigger cell death, including necroptosis nih.govmdpi.comresearchgate.net. Research indicates a crosstalk between necroptosis and ROS nih.govresearchgate.net. This compound, by inhibiting RIPK3, has been shown to decrease the generation of intracellular ROS in certain cancer cells, such as glioma cells, when necroptosis is induced by agents like shikonin (B1681659) nih.govresearchgate.net. This suggests that RIPK3-mediated necroptosis can contribute to ROS generation, and its inhibition by this compound can modulate the cellular redox balance in the context of some cancer therapies nih.govresearchgate.net.
Specific Cancer Cell Lines Tested
Preclinical studies have utilized this compound to investigate necroptosis in specific cancer cell lines.
| Cell Line | Cancer Type | Observed Effect of this compound | Source |
| HT-29 | Human colon cancer | Blocks TNF-induced necroptosis in a concentration-dependent manner. selleckchem.commedchemexpress.comtargetmol.com | selleckchem.commedchemexpress.comtargetmol.com |
| U251 | Glioma | Significantly reduces emodin-induced release of LDH (indicator of cell death). researchgate.net | researchgate.net |
| 3T3-SA | Fibroblasts | Inhibits TNF-induced cell death. tocris.comselleckchem.com | tocris.comselleckchem.com |
| ApcMin/+ mouse intestinal tumor model | Intestinal tumor | Significantly reduced tumors. nih.govaacrjournals.org | nih.govaacrjournals.org |
| MC38 transplantable tumor model | Colorectal cancer | Inhibition of RIPK3 with this compound promoted intestinal tumors by expanding IL17-producing T cells in MC38 tumors. aacrjournals.org | aacrjournals.org |
| MLE-12 | Mouse lung epithelial cell line | Inhibits CSE-induced necroptosis. jci.org | jci.org |
| A549 | Lung cancer | Used in studies related to necroptosis induction. jci.org | jci.org |
| H460 | Lung cancer | Used in studies related to necroptosis induction. jci.org | jci.org |
This compound has been shown to block TNF-induced necroptosis in human HT-29 colon cancer cells in a concentration-dependent manner selleckchem.commedchemexpress.comtargetmol.com. In glioma U251 cells, this compound significantly reduced the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death, induced by emodin (B1671224) researchgate.net. Studies in mouse models, such as the ApcMin/+ spontaneous intestinal tumor model and the MC38 transplantable tumor model, have yielded complex results, with this compound significantly reducing tumors in the ApcMin/+ model but promoting intestinal tumors in the MC38 model by influencing immune cell populations nih.govaacrjournals.org. This compound has also been used in studies involving lung epithelial cell lines like MLE-12, A549, and H460 to investigate necroptosis jci.org.
Infectious Diseases
Necroptosis plays a role in the host defense against various pathogens, but some pathogens can also manipulate this pathway immune-system-research.comnih.gov. This compound has been used to explore the contribution of RIPK3-mediated necroptosis in the context of viral and bacterial infections.
Viral Infections (e.g., Human Respiratory Syncytial Virus, COVID-19)
Necroptosis can be triggered during viral infections and can influence viral pathogenesis and host resistance frontiersin.orginfectiousjournal.com. This compound has been utilized to study the role of RIPK3 in the cellular response to several viruses.
In the context of Human Respiratory Syncytial Virus (RSV) infection, this compound has been used to investigate lytic cell death mechanisms in macrophages. Studies indicate that RSV induces lytic cell death in macrophages through both pyroptosis and necroptosis pathways, with this compound inhibiting this process researchgate.netnih.gov. Specifically, this compound treatment of RSV-infected human THP-1 macrophages reduced LDH release, a marker of lytic cell death researchgate.netnih.gov.
Research into COVID-19 has also involved this compound. Studies have shown that SARS-CoV-2 infection can activate the ZBP1-RIPK3 pathway, contributing to inflammatory responses and lung damage nih.gov. Pharmacological inhibition of RIPK3 by this compound reduced SARS-CoV-2-induced IL-1β release and alleviated infection-induced immune cell infiltration and lung damage in infected mouse models, suggesting a critical role for the ZBP1-RIPK3 pathway in COVID-19 pathology nih.gov. This compound has also been used in studies examining programmed T cell death in COVID-19 patients frontiersin.org.
Macrophage Responses to Pathogens
Macrophages, crucial components of the innate immune system, play a vital role in host defense against infection through mechanisms including phagocytosis, cytokine production, and antigen presentation. Their response to pathogens often involves regulated cell death pathways like necroptosis, which can significantly influence the inflammatory outcome. Preclinical research has explored the impact of the chemical compound this compound, a potent and selective inhibitor of receptor-interacting protein kinase 3 (RIPK3), on macrophage responses to various pathogens and pathogen-associated molecular patterns (PAMPs). Inhibition of RIPK3 by this compound has been shown to modulate macrophage cell death and inflammatory cytokine production in the context of microbial challenge.
Studies have demonstrated that this compound effectively blocks RIPK3 kinase activity-dependent necroptosis in macrophages induced by a variety of stimuli relevant to microbial infection. For instance, in bone marrow-derived macrophages, this compound suppressed necroptotic cell death triggered by lipopolysaccharide (LPS), a key component of Gram-negative bacteria. nih.govguidetopharmacology.org This inhibition is linked to the prevention of downstream events in the necroptosis pathway, such as the phosphorylation and membrane translocation of mixed lineage kinase domain-like protein (MLKL), the executioner of necroptosis. nih.govguidetopharmacology.org
Furthermore, research into specific pathogen infections has highlighted the inhibitory effects of this compound on macrophage necroptosis. Enterococcus faecalis, a bacterium implicated in refractory apical periodontitis, was shown to induce macrophage necroptosis via the RIPK3/MLKL pathway, which was significantly attenuated by this compound treatment in vitro. guidetopharmacology.org Similarly, infection with Mycobacterium tuberculosis (Mtb) was found to trigger necroptosis in macrophages, a process that could be blocked by this compound, suggesting a role for RIPK3 in Mtb-induced macrophage death. citeab.com Fungal pathogens like Candida albicans have also been shown to induce macrophage necroptosis that is dependent on RIPK3 and MLKL, and this cell death was reduced by this compound. nih.gov
Beyond bacterial and fungal infections, viral challenges have also been investigated. Studies involving vaccinia virus and murine cytomegalovirus (MCMV) have indicated that these viruses can induce RIPK3-dependent necroptosis, and inhibition of RIPK3 by compounds like this compound can impact the host response. wikipedia.orgwikipedia.orgcenmed.com
In addition to modulating necroptosis, this compound has been shown to influence inflammatory responses in macrophages during pathogen encounters. RIPK3 can play a role in inflammasome activation and subsequent production of pro-inflammatory cytokines, independently of its necroptotic function. nih.govguidetomalariapharmacology.org this compound has been observed to suppress the activation of the NLRP3 inflammasome and the release of cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) in macrophages stimulated with LPS or infected with certain pathogens. wikipedia.orgnih.govguidetomalariapharmacology.org This suggests that by inhibiting RIPK3, this compound can mitigate the inflammatory cascade initiated by pathogen recognition.
The differential susceptibility of macrophage subtypes to cell death pathways also influences the outcome of infection. M1 macrophages, typically induced by PAMPs and pro-inflammatory cytokines, have been found to be more prone to RIPK3-dependent necrotic cell death compared to M0 or M2 subtypes. nih.govnih.gov The enhanced necroptosis observed in M1 macrophages was effectively blocked by this compound, indicating that the compound's inhibitory activity is particularly relevant in the context of classically activated macrophages responding to inflammatory stimuli, including those from pathogens. nih.govnih.gov
Preclinical data using this compound have provided insights into the contribution of RIPK3-mediated necroptosis and inflammation to disease pathogenesis in infection models. For instance, in a mouse model of LPS-induced acute lung injury, this compound treatment reduced the activation of both necroptosis and the NLRP3 inflammasome in infiltrating macrophages, leading to a reduction in inflammatory cytokines and amelioration of lung injury. guidetomalariapharmacology.org Similarly, inhibition of macrophage necroptosis with this compound alleviated the inflammatory response in a model of apical periodontitis caused by E. faecalis. guidetopharmacology.org
The following tables summarize key findings regarding the effects of this compound on macrophage responses to selected pathogens and stimuli in preclinical research:
Table 1: Effect of this compound on Macrophage Necroptosis Induced by Pathogens and Stimuli
| Pathogen/Stimulus | Macrophage Type/Model | Observed Effect of this compound | Primary Mechanism Targeted by this compound | Source |
| LPS | Bone marrow-derived macrophages | Blocks necroptotic cell death | RIPK3 inhibition | nih.govguidetopharmacology.org |
| Enterococcus faecalis | RAW264.7 macrophages | Attenuates necroptosis | RIPK3/MLKL pathway inhibition | guidetopharmacology.org |
| Mycobacterium tuberculosis | THP-1 macrophages | Triggers necroptosis (blocked by this compound) | RIPK3 inhibition | citeab.com |
| Candida albicans | RAW 264.7 cells, BMDMs | Reduced cell death (necroptosis) | RIPK3/MLKL pathway inhibition | nih.gov |
| Vaccinia virus | Host cells (including macrophages) | Impacts host response (RIPK3-dependent) | RIPK3 inhibition | wikipedia.orgcenmed.com |
| Murine cytomegalovirus (MCMV) | Mouse cells (including macrophages) | Impacts host response (RIPK3-dependent) | RIPK3 inhibition | wikipedia.org |
| TLR ligands (in absence of caspase activity) | Murine macrophages | Rescued cell death (necroptosis) | RIPK3 inhibition | guidetopharmacology.orgnih.gov |
| TSZ or PSZ | M1 bone marrow-derived macrophages | Almost completely suppressed necroptosis | RIPK3 kinase activity inhibition | nih.gov |
Table 2: Effect of this compound on Macrophage Inflammatory Responses
| Stimulus/Infection | Macrophage Type/Model | Observed Effect of this compound | Primary Mechanism Targeted by this compound | Source |
| LPS | Infiltrating macrophages (mouse lung) | Suppressed NLRP3 inflammasome activation, reduced IL-1β/IL-18 | RIPK3 inhibition | guidetomalariapharmacology.org |
| LPS/ATP | THP-1 cells | Inhibited RIPK3-NLRP3 interaction, reduced IL-1β/IL-18 | RIPK3 inhibition | guidetomalariapharmacology.org |
| Enterococcus faecalis | RAW264.7 macrophages | Markedly alleviated inflammatory response | RIPK3/MLKL pathway inhibition | guidetopharmacology.org |
| Yersinia pestis | Macrophages (caspase-8 deficient) | Reduced production of IL-1β, IL-18, TNF, and IL-6 | RIPK3 inhibition | nih.gov |
| LPS + zVAD | Human macrophages | Blocked LPS+ZVAD-induced necroptosis | RIPK3 inhibition | guidetoimmunopharmacology.org |
| LPS + zVAD | RIPK1 KO macrophages | Partially prevented TNFα mRNA upregulation | RIPK3 kinase inhibition | citeab.com |
| Pathogen sensing (with compromised apoptotic caspase activity) | A1-deficient BMDMs | Blocked necroptosis, influenced IL-1β responses | RIPK3 inhibition | guidetoimmunopharmacology.org |
These findings collectively demonstrate that this compound, through its inhibitory effect on RIPK3, significantly impacts macrophage responses to a diverse range of pathogens and related stimuli. The primary observed effects include the reduction of RIPK3-dependent necroptosis and the modulation of inflammatory cytokine production, highlighting the potential of targeting RIPK3 as a therapeutic strategy in infectious diseases where these pathways contribute to pathogenesis.
Compound and Organism Information
| Name | PubChem CID / Taxonomy ID |
| This compound | 54674134 guidetopharmacology.orgwikipedia.orgguidetoimmunopharmacology.orgnih.govresearchgate.netwikipedia.org |
| RIPK3 (Receptor-interacting protein kinase 3) | - (Protein) |
| MLKL (Mixed lineage kinase domain-like protein) | - (Protein) |
| RIPK1 (Receptor-interacting protein kinase 1) | - (Protein) |
| ZBP1 (Z-DNA/RNA binding protein 1) | - (Protein) |
| LPS (Lipopolysaccharide) | 131750181 citeab.com (Note: CID can vary based on source/structure) |
| TNFα (Tumor necrosis factor alpha) | 44356648 uniprot.org (Note: Represents the human protein) |
| IL-1β (Interleukin-1 beta) | 123872 nih.govlipidmaps.orgfrontiersin.org (Note: Represents a peptide fragment, full protein varies) |
| IL-18 (Interleukin-18) | - (Protein) |
| NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) | - (Protein) |
| ASC (Apoptosis-associated speck-like protein containing a CARD) | - (Protein) |
| Caspase-1 | 3034818 nih.gov (Note: Represents an inhibitor) |
| Caspase-8 | - (Protein) |
| TRIF (TIR-domain-containing adapter-inducing interferon-β) | - (Protein) |
| MyD88 (Myeloid differentiation primary response 88) | - (Protein) |
| FADD (Fas-associated death domain) | - (Protein) |
| TAK1 (Transforming growth factor beta-activated kinase 1) | - (Protein) |
| GSDMD (Gasdermin D) | - (Protein) |
| Enterococcus faecalis | Taxonomy ID: 1351 |
| Mycobacterium tuberculosis | Taxonomy ID: 1773 |
| Candida albicans | Taxonomy ID: 237 |
| Yersinia pestis | Taxonomy ID: 632 |
| Serratia marcescens | Taxonomy ID: 593 |
| Staphylococcus aureus | Taxonomy ID: 1280 |
| Streptococcus pneumoniae | Taxonomy ID: 1313 |
| UPEC (Escherichia coli) | Taxonomy ID: 562 |
| Listeria monocytogenes | Taxonomy ID: 1639 |
| Vaccinia virus | Taxonomy ID: 10255 |
| Murine cytomegalovirus (MCMV) | Taxonomy ID: 10367 |
| Sendai virus | Taxonomy ID: 11964 |
| Salmonella typhimurium | Taxonomy ID: 99287 |
| Porphyromonas gingivalis | Taxonomy ID: 202953 |
Note: PubChem CIDs are primarily for chemical compounds. For proteins and biological organisms, NCBI Taxonomy IDs or links to protein databases (like UniProt) are typically used to provide identifiers. The table lists CIDs where available for compounds and Taxonomy IDs for organisms. Proteins are listed by name as a single CID is not applicable.
Methodological Considerations in Gsk872 Research
In Vitro Experimental Models
The study of GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), relies heavily on in vitro experimental models to elucidate its mechanism of action and its effects on necroptosis. abcam.comselleckchem.comrndsystems.comtocris.com These models encompass a variety of established cell lines and primary cell cultures, which can be stimulated to undergo necroptosis through specific signaling pathways. The efficacy of this compound is then quantified using a suite of assays that measure cell viability, cell death, and the modulation of key necroptotic signaling proteins and gene expression.
A diverse range of cell lines has been instrumental in characterizing the activity of this compound. The choice of cell line is often dictated by its known sensitivity to specific necroptotic stimuli and its expression of essential pathway components.
HT-29: This human colon adenocarcinoma cell line is frequently used to study TNF-induced necroptosis. abcam.com In these models, this compound effectively blocks necroptosis in a concentration-dependent manner, demonstrating its utility in a human cell context. selleckchem.comnih.govmedchemexpress.com Studies have shown that in HT-29 cells stimulated with a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk, this compound inhibits cell death and the phosphorylation of downstream targets like MLKL. frontiersin.org
3T3-SA: This murine fibrosarcoma cell line is also highly sensitive to TNF-induced necroptosis. rndsystems.com Research confirms that this compound can suppress TNF-induced death in these cells in a dose-dependent fashion. nih.govresearchgate.net At higher concentrations (3-10µM), however, this compound has been observed to induce apoptosis in this cell line, highlighting a dose-dependent switch in its biological activity. rndsystems.comtocris.com
L929: The murine fibrosarcoma L929 cell line is another common model for studying necroptosis. nih.gov In L929 cells, this compound has been shown to inhibit necroptotic cell death induced by stimuli that are independent of RIPK1, such as in response to certain viral infections or TLR3 activation. pnas.org For instance, this compound treatment restores cell viability and prevents MLKL phosphorylation in interferon-primed L929 cells infected with a mutant vaccinia virus (VACV-E3LΔ83N), a process dependent on the DAI-RIPK3 interaction. pnas.org
THP-1: This human monocytic cell line, which can be differentiated into macrophages, is used to study inflammation and necroptosis. nih.gov In differentiated THP-1 cells, this compound has been shown to suppress necroptosis induced by lipopolysaccharide (LPS) in combination with ATP. researchgate.net This inhibition is demonstrated by reduced phosphorylation of both RIPK3 and its substrate MLKL. researchgate.net
Table 1: Cell Lines Used in this compound Research
| Cell Line | Origin | Typical Use in this compound Research | Key Findings with this compound | Citations |
|---|---|---|---|---|
| HT-29 | Human Colon Adenocarcinoma | Model for TNF-induced necroptosis | Blocks necroptosis in a dose-dependent manner; inhibits phosphorylation of MLKL. | abcam.comtocris.comnih.govmedchemexpress.comfrontiersin.org |
| 3T3-SA | Murine Fibrosarcoma | Model for TNF-induced necroptosis | Suppresses TNF-induced cell death; can induce apoptosis at higher concentrations. | rndsystems.comtocris.comnih.govnih.gov |
| L929 | Murine Fibrosarcoma | Model for TNF and RIPK1-independent necroptosis | Inhibits necroptosis induced by TNF, TLR3 agonists, and certain viruses. | nih.govfrontiersin.orgpnas.org |
| THP-1 | Human Monocytic Leukemia | Model for inflammation and LPS-induced necroptosis | Suppresses LPS-induced necroptosis and phosphorylation of RIPK3 and MLKL. | nih.govresearchgate.net |
To validate findings in a more physiologically relevant context, this compound is also tested in primary cells isolated directly from tissues.
Primary Human Neutrophils: These cells are a crucial component of the innate immune system. This compound has been shown to effectively block necroptosis in primary human neutrophils isolated from whole blood, underscoring its potential relevance in inflammatory conditions. abcam.comselleckchem.comrndsystems.comtocris.comnih.gov
Bone Marrow-Derived Macrophages (BMDMs): BMDMs are versatile primary cells used to study innate immunity and cell death. In M1-polarized macrophages, which are more susceptible to necroptosis, this compound inhibits cell death induced by stimuli like TNFα or poly(I:C) in the presence of a Smac mimetic and z-VAD-FMK. nih.gov This demonstrates a subtype-specific susceptibility to RIPK3-dependent necroptosis that can be targeted by this compound. nih.gov
Primary Cortical and Cerebellar Neurons: The role of necroptosis in neurological conditions is an active area of research. In studies using primary neurons, this compound has been used to probe the function of RIPK3. For example, in primary cerebellar granule cell neurons, but not cortical neurons, blocking RIPK3 with this compound was found to enhance replication of the tick-borne Langat virus (LGTV). plos.orgbiorxiv.org This suggests a region-specific role for RIPK3 in antiviral defense within the central nervous system. plos.orgbiorxiv.org
Table 2: Primary Cell Cultures in this compound Studies
| Primary Cell Type | Origin | Use in this compound Research | Key Findings with this compound | Citations |
|---|---|---|---|---|
| Human Neutrophils | Human Whole Blood | Investigating necroptosis in innate immune cells | Effectively blocks necroptotic cell death. | abcam.comselleckchem.comrndsystems.comtocris.comnih.gov |
| BMDMs | Mouse Bone Marrow | Studying necroptosis in macrophage subtypes | Inhibits necroptosis in pro-inflammatory M1 macrophages. | nih.govnih.gov |
| Primary Neurons | Mouse Cortex/Cerebellum | Exploring RIPK3 function in the CNS | Reveals brain region-specific roles for RIPK3 in antiviral signaling. | plos.orgbiorxiv.orgbiorxiv.org |
Necroptosis can be triggered in vitro through distinct signaling pathways, providing a means to test the specificity and breadth of RIPK3 inhibition by this compound.
TNF (Tumor Necrosis Factor): The most common method involves treating cells with TNF-α, often combined with a Smac mimetic (to antagonize inhibitors of apoptosis proteins) and a pan-caspase inhibitor like z-VAD-fmk (to block apoptosis and shunt the signaling toward necroptosis). nih.govfrontiersin.org this compound consistently demonstrates potent inhibition in this TNF-driven model across various cell types like HT-29 and 3T3-SA. tocris.comnih.govnih.gov
TLR3 Agonists: Toll-like receptor 3 (TLR3) can also initiate necroptosis. This is often modeled in vitro using the TLR3 agonist polyinosinic-polycytidylic acid (poly(I:C)). nih.gov This pathway can be RIPK1-independent. nih.govnih.govresearchgate.net Studies have shown that this compound effectively blocks TLR3-induced necroptosis, confirming that its target, RIPK3, is essential for this cell death pathway. abcam.comnih.govnih.govresearchgate.net
DAI (Z-DNA binding protein 1): DAI is a cytosolic nucleic acid sensor that can initiate necroptosis in response to viral infection, particularly from viruses like murine cytomegalovirus (MCMV). nih.gov This pathway also involves a direct RHIM-dependent interaction with RIPK3 and can be independent of RIPK1. nih.govnih.gov this compound has been shown to prevent virus-induced necrosis that is dependent on the DAI-RIPK3 complex formation, further broadening its characterized activity against multiple necroptotic pathways. abcam.comnih.govnih.gov
A variety of quantitative methods are employed to measure the protective effects of this compound against necroptosis-inducing stimuli.
ATP Levels: The viability of a cell population is often assessed by measuring intracellular ATP levels using luminescent assays like CellTiter-Glo. nih.gov A decrease in ATP signifies cell death, and the ability of this compound to preserve ATP levels in the presence of a necroptotic stimulus indicates its inhibitory effect. nih.gov
Hoechst/PI Staining: This dual-staining method distinguishes between live, apoptotic, and necrotic cells. Hoechst 33342 is a nuclear stain that permeates all cells, while propidium (B1200493) iodide (PI) is a fluorescent agent that can only enter cells with compromised plasma membrane integrity, a hallmark of necrosis. nih.gov A reduction in PI-positive cells following this compound treatment provides direct visual and quantifiable evidence of its ability to prevent necroptotic membrane rupture. nih.govresearchgate.net
LDH Release: Lactate (B86563) dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity. Measuring LDH activity in the supernatant is a common and reliable method to quantify necroptosis. nih.govresearchgate.net this compound treatment significantly attenuates the release of LDH in cells challenged with necroptotic inducers. nih.govresearchgate.net
Annexin V/PI Flow Cytometry: This flow cytometry-based assay provides a more detailed analysis of cell death modes. Cells are co-stained with fluorescently-labeled Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, and PI. While Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells represent late apoptotic or necrotic cells. nih.govresearchgate.net This technique allows researchers to quantify the shift away from necrosis (and sometimes towards apoptosis) in the presence of this compound. nih.govresearchgate.net
Western blotting is a cornerstone technique used to probe the necroptosis signaling cascade at the molecular level. The activation of RIPK1, RIPK3, and MLKL involves their phosphorylation at specific residues.
p-RIPK1, p-RIPK3, p-MLKL: Upon induction of necroptosis, RIPK1 and RIPK3 are autophosphorylated and phosphorylate each other within a complex called the necrosome. frontiersin.org Activated RIPK3 then phosphorylates the pseudokinase MLKL. frontiersin.orgresearchgate.net The inhibitory effect of this compound is directly demonstrated by its ability to prevent the phosphorylation of RIPK3 and, consequently, the phosphorylation of its downstream effector, MLKL (p-MLKL). frontiersin.orgresearchgate.netresearchgate.net Western blot analyses using phospho-specific antibodies clearly show a reduction or absence of p-RIPK3 and p-MLKL bands in lysates from cells treated with this compound prior to a necroptotic stimulus. frontiersin.orgresearchgate.netnih.gov This provides definitive evidence that this compound acts by inhibiting the kinase activity of RIPK3. frontiersin.org
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure changes in the mRNA levels of specific genes following treatment with this compound and/or necroptotic stimuli. culturecollections.org.ukthermofisher.comnih.gov This analysis can reveal downstream consequences of RIPK3 inhibition on inflammatory and cell death-related gene expression. For instance, studies have used qRT-PCR to show that in certain cellular contexts, like intestinal organoids from specific genetic backgrounds, treatment with this compound can decrease the expression of key necroptotic genes such as Ripk3 and Mlkl. bmj.com In other models, such as primary cerebellar neurons infected with a virus, this compound treatment was shown to diminish the expression of interferon-stimulated genes (ISGs), indicating that RIPK3 kinase activity contributes to the full antiviral gene expression program in these specific cells. plos.org The process involves extracting high-quality RNA, reverse transcribing it into cDNA, and then amplifying target gene sequences alongside stably expressed housekeeping genes for normalization. thermofisher.combmj.com
In Vivo Animal Models
Rodent Models of Disease
This compound, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), has been extensively studied in various rodent models to investigate its therapeutic potential in diseases where necroptosis is a key pathological driver.
Traumatic Brain Injury (TBI) and Subarachnoid Hemorrhage (SAH): In mouse models of TBI and rat models of SAH, this compound has been shown to mitigate the secondary brain injury that follows the initial trauma. medchemexpress.comnih.govnih.gov Studies demonstrate that this compound can reduce brain edema, decrease the number of necrotic cells in the cortex, and improve neurological function. medchemexpress.comnih.gov These effects are associated with the downregulation of necroptosis-related proteins like RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), as well as the pro-inflammatory protein High Mobility Group Box 1 (HMGB1). medchemexpress.comnih.gov
Parkinson's Disease (PD): The neuroprotective effects of this compound have been explored in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. researchgate.netresearchgate.net Research indicates that necroptosis plays a role in the degeneration of dopaminergic neurons, and inhibiting this pathway with this compound shows promise in protecting these neurons and reducing neuroinflammation. researchgate.netresearchgate.net
Collagen-Induced Arthritis (CIA): In mouse models of CIA, a model for rheumatoid arthritis, this compound has been shown to suppress the development of arthritis. bmj.com This suggests that necroptosis of intestinal epithelial cells may be a critical link between gut health and the development of arthritis, and that inhibiting RIPK3 can maintain intestinal barrier function and ameliorate the disease. bmj.com
Other Neurological and Inflammatory Models: this compound has also been investigated in models of intracerebral hemorrhage (ICH), where it reduced brain water content and alleviated neurological impairments. researchgate.net Additionally, in a mouse model of glaucoma induced by N-methyl-D-aspartic acid (NMDA), this compound protected retinal ganglion cells from necroptosis. nih.gov
Table 1: Summary of this compound Research in Rodent Models
| Disease Model | Animal | Key Findings | Citations |
| Traumatic Brain Injury (TBI) | Mouse | Reduced brain edema and neuronal death. | nih.gov |
| Subarachnoid Hemorrhage (SAH) | Rat | Attenuated brain edema and improved neurological function. | medchemexpress.comnih.gov |
| Parkinson's Disease (PD) | Mouse | Showed neuroprotective effects on dopaminergic neurons. | researchgate.netresearchgate.net |
| Collagen-Induced Arthritis (CIA) | Mouse | Inhibited the development of arthritis. | bmj.com |
| Intracerebral Hemorrhage (ICH) | Mouse | Reduced brain water content and neurological deficits. | researchgate.net |
| Glaucoma | Mouse | Protected retinal ganglion cells from necroptosis. | nih.gov |
Administration Routes
The route of administration of this compound in preclinical studies is a critical factor influencing its bioavailability and efficacy. The two primary routes used in rodent models are intraperitoneal and intracerebroventricular injections. medchemexpress.comnih.gov
Intraperitoneal (IP) Injection: This is a common systemic administration route used in mice and rats. ucsf.edunih.govubc.ca It allows for the substance to be absorbed into the bloodstream and distributed throughout the body. IP injections are often used in models of systemic inflammation or where the target organ is accessible via the circulatory system. nih.gov
Intracerebroventricular (ICV) Injection: This route involves direct injection into the cerebral ventricles of the brain. medchemexpress.comnih.govnih.gov ICV administration is utilized to bypass the blood-brain barrier and deliver the compound directly to the central nervous system. nih.gov This is particularly relevant for neurological disease models like SAH and TBI, where ensuring sufficient brain concentration of the inhibitor is crucial. medchemexpress.comnih.gov For instance, in a rat model of SAH, a 25 mM solution of this compound was administered via intracerebroventricular injection. medchemexpress.comnih.gov
The choice between these routes depends on the specific research question and the disease model being investigated. ucsf.edugv-solas.de
Assessment of Neurological Function and Brain Edema
In studies investigating the effects of this compound on acute brain injuries like SAH and TBI, the assessment of neurological function and brain edema are key outcome measures.
Neurological Function: Neurological deficits in rodent models are often evaluated using standardized scoring systems. medchemexpress.comnih.gov These scores assess various aspects of motor and sensory function, and improvements in these scores following this compound treatment indicate a neuroprotective effect. medchemexpress.comnih.gov For example, studies have shown that intracerebroventricular injection of this compound can significantly improve neurological function in rats following SAH. medchemexpress.comnih.gov
Brain Edema: Brain edema, or swelling, is a critical and often life-threatening consequence of brain injury. medchemexpress.comnih.gov It is typically quantified by measuring the brain water content. researchgate.net Research has demonstrated that this compound can effectively attenuate brain edema in the ipsilateral cortex following SAH. medchemexpress.comnih.gov This reduction in brain swelling is a direct indicator of the compound's ability to mitigate injury-induced pathology. medchemexpress.comnih.gov
Histopathological Analysis
Histopathological analysis provides a microscopic view of tissue architecture and cellular changes, offering crucial insights into the effects of this compound at a cellular level.
Immunofluorescence: This technique uses fluorescently labeled antibodies to detect specific proteins within tissue sections. nih.govnih.gov In studies on SAH, double immunofluorescence staining revealed that RIPK3 was primarily located in neurons. nih.gov In a glaucoma model, immunofluorescence showed a significant downregulation of RIP1 and RIP3 in retinal ganglion cells following this compound injection. nih.gov This method allows for the precise localization and quantification of key proteins involved in the necroptosis pathway.
Measurement of Inflammatory Markers
Necroptosis is an inflammatory form of cell death, and therefore, measuring inflammatory markers is essential to understanding the mechanism of action of this compound.
In various disease models, the administration of this compound has been shown to reduce the levels of key inflammatory markers. For example, in a rat model of SAH, this compound decreased the cytoplasmic translocation and expression of HMGB1, a significant pro-inflammatory protein. nih.gov Similarly, in a mouse model of colitis, the RIP3 inhibitor Nec-1 (which targets the same pathway as this compound) was shown to inhibit the secretion of inflammatory cytokines such as IL-16, IL-17, and IFN-γ. researchgate.net Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the concentrations of these inflammatory markers in tissue homogenates or bodily fluids. researchgate.net
Comparative Studies with Other Necroptosis Inhibitors
To better understand the specific effects and potency of this compound, it is often compared with other inhibitors of the necroptosis pathway, most notably Necrostatin-1 (Nec-1), an inhibitor of RIPK1.
In Vitro Comparisons: In studies using acute leukemia cells, this compound and Nec-1 were both shown to inhibit necroptosis. oncotarget.com However, in some contexts, other inhibitors like Dabrafenib were found to be more potent. oncotarget.com
In Vivo Comparisons: In a mouse model of glaucoma, both this compound and Nec-1 were effective in preventing glutamate-induced retinal ganglion cell loss and retinal damage. nih.gov They both worked by suppressing the RIP1/RIP3/MLKL pathway and inhibiting downstream neuroinflammation and oxidative stress. nih.gov Similarly, in models of spinal cord injury and hydrocephalus, both this compound and Nec-1 have demonstrated therapeutic benefits. nih.govresearchgate.net
Distinct Mechanisms and Potency: While both this compound and Nec-1 target the necroptosis pathway, they act on different kinases (RIPK3 and RIPK1, respectively). This can lead to differences in their potency and potential off-target effects. For example, some research suggests that at higher concentrations, RIPK3 inhibitors like this compound can paradoxically induce apoptosis, a different form of programmed cell death. researchgate.net Comparative studies are crucial for elucidating the most effective and specific inhibitor for a particular disease context. acs.org
Considerations for Off-Target Effects and Cytotoxicity
A critical aspect of utilizing this compound and related compounds in research is the potential for off-target effects and unintended cytotoxicity. While this compound is highly selective for RIPK3, failing to inhibit RIPK1 and a large panel of other human kinases at a concentration of 1 μM, its application in cellular systems requires careful concentration management. selleckchem.com
The most significant concern is a form of on-target toxicity where this compound and other RIPK3 inhibitors like GSK840 and GSK843 trigger apoptosis. nih.govresearchgate.net This phenomenon occurs at concentrations approximately twofold higher than those required to inhibit necroptosis. researchgate.net This unintended effect is not a result of off-target kinase inhibition but is mediated by the inhibitor binding to its target, RIPK3. The binding of this compound to RIPK3 is thought to induce a conformational change in RIPK3 that promotes the recruitment of RIPK1, FADD, and Caspase-8, assembling a platform that leads to Caspase-8 activation and subsequent apoptotic cell death. scientificarchives.comresearchgate.net
This dual functionality—inhibiting necroptosis at lower concentrations and promoting apoptosis at higher concentrations—is a crucial methodological consideration. researchgate.netnih.gov It underscores the importance of performing detailed dose-response analyses and using additional controls, such as pan-caspase inhibitors (e.g., z-VAD-fmk), to distinguish between the intended inhibition of necroptosis and the potential induction of apoptosis. researchgate.netnih.gov Failure to account for this bimodal activity could lead to the misinterpretation of experimental results, attributing effects to the inhibition of necroptosis when they may, in fact, be caused by induced apoptosis. frontiersin.orgresearchgate.net
| Compound | Primary Target | Known Off-Target Effects / Cytotoxicity | Mechanism of Cytotoxicity |
| This compound | RIPK3 | Induces apoptosis at concentrations above necroptosis-inhibiting EC50. nih.govresearchgate.net | Binding to RIPK3 induces a conformational change, promoting assembly of a pro-apoptotic RIPK1/FADD/Caspase-8 complex. scientificarchives.comresearchgate.net |
| GSK840 | RIPK3 | Induces apoptosis at higher concentrations. nih.govresearchgate.net | Similar mechanism to this compound, involving RIPK3-mediated Caspase-8 activation. researchgate.net |
| GSK843 | RIPK3 | Induces apoptosis at higher concentrations. scientificarchives.comnih.gov | Similar mechanism to this compound, involving RIPK3-mediated Caspase-8 activation. scientificarchives.comresearchgate.net |
| Zharp-99 | RIPK3 | Induces apoptosis, potentially more potently than this compound in some cell types. frontiersin.orgnih.gov | Presumed to be similar to this compound, mediated by on-target RIPK3 binding. nih.gov |
Current Challenges and Future Directions in Gsk872 Research
Translational Potential and Clinical Relevance of RIPK3 Inhibition
Inhibition of RIPK3 with GSK872 has shown therapeutic potential in various preclinical models of diseases where necroptosis contributes to pathology acs.orgresearchgate.netresearchgate.netlarvol.comfrontiersin.org. These include models of acute lung injury, myocardial fibrosis, neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, spinal cord injury, and retinal degenerative diseases medchemexpress.comnih.govfrontiersin.orgresearchgate.netresearchgate.netlarvol.commdpi.comijbs.come-neurospine.orgfrontiersin.org.
For instance, this compound has been shown to ameliorate brain edema and neurological deficits in early brain injury models medchemexpress.com. It has also demonstrated protective effects in models of glutamate-induced retinal excitotoxicity, reducing retinal ganglion cell death and retinal thinning nih.gov. In a mouse model of Parkinson's disease, this compound showed neuroprotective and anti-inflammatory effects larvol.com. Studies in myocardial fibrosis models indicate that this compound can suppress RIPK3 expression in myocardial fibroblasts, leading to improved fibrosis and inflammation researchgate.net.
Despite promising preclinical results, translating RIPK3 inhibition into successful clinical therapies faces challenges. While some RIPK1 inhibitors have entered clinical trials for neurodegenerative diseases, the clinical development of specific RIPK3 inhibitors is still in earlier stages e-neurospine.orgresearchgate.net. A better understanding of kinome selectivity and specificity, along with increased in vivo testing, is needed to facilitate the clinical implementation of RIPK3 inhibitors e-neurospine.org.
Specificity and Potential Off-Target Effects
This compound is described as a potent and selective RIPK3 inhibitor, demonstrating over 1000-fold selectivity for RIPK3 compared to a large panel of other kinases, including RIPK1 abcam.combio-techne.comhellobio.comcellsignal.comrndsystems.com. However, the potential for off-target effects remains a critical consideration in its development as a therapeutic agent frontiersin.orgresearchgate.net.
Studies have indicated that at higher concentrations (typically 3-10 μM), this compound can induce caspase-8-mediated apoptosis abcam.combio-techne.comhellobio.comnih.gov. This off-target effect on apoptosis induction needs to be carefully considered when interpreting research findings and developing therapeutic strategies frontiersin.orgnih.govmdpi.com. The mechanism behind this apoptosis induction involves a conformational change in RIPK3 upon binding of the inhibitor, which promotes the recruitment of RIPK1 and the assembly of a caspase-8-activating complex frontiersin.orgnih.gov.
Ensuring high specificity and minimizing off-target effects are crucial for the safe and effective therapeutic application of RIPK3 inhibitors frontiersin.orgresearchgate.net. Future research needs to continue to thoroughly evaluate the specificity profile of this compound and other RIPK3 inhibitors to fully understand their potential effects beyond RIPK3 kinase inhibition.
Optimizing Therapeutic Strategies by Modulating Cell Death Pathways
The interplay between different cell death pathways, particularly necroptosis and apoptosis, presents both challenges and opportunities for optimizing therapeutic strategies involving RIPK3 inhibition frontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.net.
Balancing Necroptosis and Apoptosis Induction
While this compound effectively inhibits RIPK3-mediated necroptosis, its ability to induce apoptosis at higher concentrations highlights a complex relationship between these pathways medchemexpress.comabcam.comhellobio.comfrontiersin.orgnih.govnih.govresearchgate.netnih.govresearchgate.net. RIPK3 is understood to play a role in balancing necroptosis and apoptosis, potentially through the formation of a ripoptosome-like platform frontiersin.orgnih.govmdpi.com.
Therapeutic strategies need to consider this delicate balance. Inhibiting necroptosis might inadvertently sensitize cells to apoptosis, which could be beneficial in some contexts (e.g., cancer) but detrimental in others (e.g., neurodegeneration) acs.orgfrontiersin.orgnih.govmdpi.com. Understanding the concentration-dependent effects of this compound and the cellular context are crucial for predicting the outcome of RIPK3 inhibition medchemexpress.comabcam.combio-techne.comhellobio.comnih.gov.
Future research should focus on strategies to selectively inhibit necroptosis without triggering unwanted apoptosis, or conversely, to strategically leverage the induction of apoptosis alongside necroptosis inhibition depending on the disease context frontiersin.orgnih.govnih.govfrontiersin.orgmdpi.com.
Combination Therapies with Other Cell Death Modulators
Given the interconnectedness of cell death pathways, combining RIPK3 inhibition with modulators of other cell death modalities, such as apoptosis or pyroptosis, could offer enhanced therapeutic benefits nih.govnih.govfrontiersin.orgmdpi.com.
For example, in some models, combining RIPK1 inhibitors (like Necrostatin-1) with caspase inhibitors has shown synergistic protective effects mdpi.come-neurospine.org. Similarly, exploring combinations of this compound with agents that modulate apoptosis (e.g., caspase inhibitors or activators) or pyroptosis (e.g., inflammasome inhibitors) could lead to more effective treatments for diseases driven by multiple cell death pathways nih.govnih.govfrontiersin.org. Research is ongoing to understand how inhibiting necroptosis with this compound impacts other cell death pathways and how these interactions can be therapeutically exploited.
Unraveling Complex Interplay with Inflammasome Activation
Emerging research highlights a complex interplay between RIPK3-mediated necroptosis and inflammasome activation, particularly the NLRP3 inflammasome bio-techne.comhellobio.comnih.govnih.govnih.govasm.orgresearchgate.net. The inflammasome is a multiprotein complex that plays a key role in the innate immune response by activating caspases (like caspase-1) and leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18 nih.govasm.org.
Studies have shown that RIPK3 can participate in NLRP3 inflammasome activation, sometimes even independently of its role in inducing necroptosis nih.govnih.gov. This compound has been observed to suppress NLRP3 inflammasome activation and reduce the production of IL-1β and IL-18 in certain inflammatory conditions, such as acute lung injury nih.govnih.gov. This suggests that the therapeutic effects of this compound might extend beyond inhibiting necroptosis to also modulating inflammatory responses mediated by the inflammasome nih.govnih.govnih.gov.
The precise mechanisms underlying the interaction between RIPK3 and inflammasome activation are still being unraveled nih.govnih.govasm.org. Future research is needed to fully understand this interplay and how targeting RIPK3 impacts inflammatory signaling cascades, which could inform the development of therapies for inflammatory diseases nih.govnih.govnih.govresearchgate.net.
Exploring Novel Disease Applications Beyond Current Studies
While this compound and RIPK3 inhibition have been investigated in various disease models, there is potential to explore novel therapeutic applications in other conditions where necroptosis is implicated researchgate.netlarvol.comfrontiersin.org.
Necroptosis has been linked to the pathology of a wide range of diseases, including various inflammatory disorders, infectious diseases, cardiovascular conditions, and cancer acs.orglarvol.comfrontiersin.org. Given the role of RIPK3 as a central regulator of necroptosis, inhibiting its activity with compounds like this compound could offer therapeutic benefits in these conditions.
Recent studies have explored the potential of RIPK3 inhibition in areas such as doxorubicin-induced cardiotoxicity and certain types of cancer researchgate.netlarvol.com. For example, inhibition of RIPK3 by this compound attenuated doxorubicin-induced cardiac remodeling and contractile dysfunction in a preclinical model researchgate.net. Furthermore, RIPK3 signaling has been suggested as a potential therapeutic target in colorectal cancer acs.org.
Future research directions include systematically investigating the involvement of necroptosis in a broader spectrum of diseases and evaluating the efficacy of this compound or other RIPK3 inhibitors in relevant preclinical models acs.orgresearchgate.netlarvol.comfrontiersin.org. Identifying specific cell types susceptible to necroptosis in different disease contexts using techniques like single-cell transcriptomics could also help pinpoint novel therapeutic targets for RIPK3 inhibition frontiersin.org.
Here is a table summarizing some of the research findings related to this compound and RIPK3 inhibition in various disease models:
| Disease Model | Key Findings with this compound/RIPK3 Inhibition | Source(s) |
| Early Brain Injury | Ameliorates brain edema and neurological deficits; decreases RIPK3/MLKL protein levels and HMGB1 expression. | medchemexpress.com |
| Glutamate-Induced Retinal Excitotoxicity | Attenuates retinal ganglion cell death and retinal damage; inhibits RIPK1/RIPK3/MLKL pathway. | nih.gov |
| Parkinson's Disease (MPTP-induced) | Exerts neuroprotective and anti-inflammatory effects in neuronal and microglial cells. | larvol.com |
| Myocardial Fibrosis | Suppresses RIPK3 expression in myocardial fibroblasts; improves fibrosis and inflammation. | researchgate.net |
| Acute Lung Injury (LPS-induced) | Suppresses necroptosis and NLRP3 inflammasome activation; reduces IL-1β and IL-18 production. | nih.govnih.gov |
| Doxorubicin-induced Cardiotoxicity | Attenuated cardiac remodeling and contractile dysfunction; inhibited oxidative stress and pyroptosis. | researchgate.net |
| Colorectal Cancer | RIPK3 signaling suggested as a potential therapeutic target. | acs.org |
Development of Next-Generation RIPK3 Inhibitors
The identification and characterization of this compound have played a significant role in the development of subsequent RIPK3 inhibitors. This compound, along with GSK'843 and GSK'840, were among the pioneer RIPK3 inhibitors discovered through high-throughput screening and subsequent optimization by GSK researchers. nih.govresearchgate.netnih.gov These early compounds established RIPK3 as a viable drug target. frontiersin.org
However, the development of RIPK3 inhibitors, including this compound, has faced challenges. One notable issue is the potential for RIPK3 inhibitors to induce RIPK3-dependent apoptosis at concentrations approximately twice their EC50 values for necroptosis inhibition. nih.govresearchgate.netfrontiersin.org This on-target toxicity, where the inhibition of RIPK3 kinase activity leads to caspase-dependent cell death, has significant implications for the safety and clinical viability of RIPK3 inhibitors. researchgate.netnih.govfrontiersin.org The mechanism involves the interaction of the inhibitor with RIPK3, which can induce a conformational change that promotes the recruitment of RIPK1 and the assembly of a death-inducing signaling complex involving FADD and caspase-8. researchgate.netnih.govfrontiersin.org
Despite these challenges, opportunities for targeting RIPK3 remain. nih.gov The insights gained from studying compounds like this compound inform the design of next-generation inhibitors aimed at circumventing issues such as off-target activity, species specificity, and interference with the non-necroptosis functions of RIPK3. nih.govacs.org Novel chemotypes and creative approaches are required to develop inhibitors that can effectively block necroptosis without triggering unwanted apoptosis. nih.govacs.org For instance, research into pyrido[3,4-d]pyrimidine (B3350098) derivatives has identified compounds with comparable or higher selectivity for RIPK3 over RIPK1 compared to this compound, suggesting potential avenues for developing improved inhibitors. sinobiological.comnih.govresearchgate.net The development of type III inhibitors that bind to the distal pocket created by the DFG-out conformation of RIPK3 is one potential strategy being explored. nih.govacs.org
Long-term Effects and Safety Profiles in Vivo
Research using this compound in various in vivo models has provided insights into the potential long-term effects and safety considerations of RIPK3 inhibition. Studies have utilized this compound as a tool compound to investigate the role of RIPK3-mediated necroptosis in disease pathogenesis. acs.orgfrontiersin.orgportlandpress.comresearchgate.netnih.govnih.govaging-us.com
In a mouse model of chronic constriction injury-induced neuropathic pain, this compound treatment reduced inflammatory factor levels and attenuated mechanical allodynia and radiant heat response. aging-us.com this compound has also been shown to reduce the phosphorylation of RIPK3 and MLKL, ameliorating brain injury, oxidative stress, and proinflammatory cytokines in a hydrocephalus mouse model. nih.gov In a mouse model of doxorubicin-induced cardiotoxicity, inhibition of RIPK3 with this compound alleviated cardiotoxicity by inhibiting oxidative stress and pyroptosis. researchgate.net Furthermore, this compound treatment decreased HIF-1α expression after ischemia injury in vivo. selleckchem.comselleck.co.jp
However, the potential for RIPK3 inhibitors, including this compound, to induce apoptosis observed in vitro raises concerns about their long-term safety profile in vivo. researchgate.netnih.govfrontiersin.org While some in vivo studies have demonstrated protective effects of this compound in disease models, the potential for on-target apoptosis needs careful consideration in the development of therapeutic agents. researchgate.netfrontiersin.org The observation that RIPK3 kinase-dead knockin mice can die prematurely from caspase-8-mediated apoptosis further highlights this concern. nih.gov
Studies investigating the long-term effects and safety profiles of RIPK3 inhibitors in vivo are crucial for determining their therapeutic potential. While this compound has served as a valuable research tool, the development of next-generation inhibitors with improved safety profiles that avoid inducing apoptosis is a key focus. nih.govfrontiersin.orgacs.org
Structural Optimization and Activity Relationships of this compound
This compound was developed through structural optimization efforts following initial high-throughput screening. nih.govresearchgate.net It is a potent and selective inhibitor that binds to the kinase domain of RIPK3 with high affinity. selleckchem.comselleck.co.jptocris.combiomedres.usmedchemexpress.comcellsignal.com The compound exhibits nanomolar potency in inhibiting RIPK3 kinase activity. selleckchem.comselleck.co.jptocris.commedchemexpress.comcellsignal.com
Structure-activity relationship (SAR) studies around RIPK3 inhibitors, often comparing novel compounds to this compound, are essential for identifying structural features that contribute to potency, selectivity, and favorable pharmacokinetic properties. For instance, SAR studies on pyrido[3,4-d]pyrimidine derivatives have compared their inhibitory activity against RIPK3-mediated pMLKL in HT-29 cells to that of this compound. sinobiological.comnih.govresearchgate.net These studies indicate that certain structural modifications can lead to comparable or improved activity and selectivity profiles relative to this compound. sinobiological.comnih.govresearchgate.net
The chemical structure of this compound is defined by its IUPAC name: N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine. americanelements.comamericanelements.com Its molecular formula is C19H17N3O2S2, and its molecular weight is 383.49 g/mol . tocris.comamericanelements.comamericanelements.comaladdin-e.comabcam.com Understanding the relationship between this structure and its inhibitory activity against RIPK3 is fundamental to the design of more effective and safer next-generation inhibitors.
While this compound is a potent RIPK3 inhibitor, SAR studies aim to identify modifications that can enhance its desirable properties, such as increased potency, improved selectivity against other kinases (particularly RIPK1 to avoid off-target effects), better pharmacokinetic profiles, and importantly, reduced propensity to induce off-target or on-target apoptosis. The development of new RIPK3 inhibitors often involves comparing their biochemical and cellular activity to that of established compounds like this compound to assess their potential as improved therapeutic candidates. frontiersin.orgsinobiological.comnih.govresearchgate.net
Data Table: Key Properties of this compound
| Property | Value | Source |
| PubChem CID | 54674134 | tocris.comamericanelements.comamericanelements.comaladdin-e.com |
| Molecular Formula | C19H17N3O2S2 | tocris.comamericanelements.comamericanelements.com |
| Molecular Weight | 383.49 g/mol | tocris.comamericanelements.comamericanelements.comaladdin-e.comabcam.com |
| RIPK3 IC50 (binding) | 1.8 nM | selleckchem.comselleck.co.jpmedchemexpress.comcellsignal.com |
| RIPK3 IC50 (kinase) | 1.3 nM | selleckchem.comselleck.co.jptocris.commedchemexpress.comcellsignal.com |
| Selectivity | >1000-fold vs 300 other kinases (at 1 µM) | selleckchem.comtocris.comcellsignal.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
